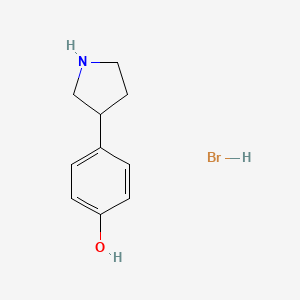

4-(Pyrrolidin-3-yl)phenol hydrobromide

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

$$ ^1 \text{H} $$ NMR :

$$ ^{13} \text{C} $$ NMR :

Fourier-Transform Infrared (FTIR) Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

The phenolic chromophore absorbs strongly at λ$$ _{\text{max}} $$ ≈ 270 nm due to π→π* transitions in the aromatic system.

Tautomeric Forms and Conformational Isomerism

The compound exhibits no tautomerism in its phenolic moiety under standard conditions, as the enol form is stabilized by resonance. However, the pyrrolidine ring displays conformational isomerism , with puckering modes (e.g., chair, envelope) influencing the spatial orientation of the methylene bridge. Computational models suggest that the endo conformation, where the methylene group points toward the pyrrolidine ring, is energetically favored due to reduced steric strain.

Hydrogen Bonding Network in Hydrobromide Salt Formation

The hydrobromide salt forms a robust hydrogen-bonding network:

- The protonated pyrrolidine nitrogen ($$ \text{N}^+ \text{H} $$) donates a hydrogen bond to the bromide ion ($$ \text{Br}^- $$).

- The phenolic hydroxyl group acts as a hydrogen bond donor to adjacent bromide ions or water molecules in the lattice.

- Bromide ions bridge multiple cations, creating a three-dimensional ionic framework.

This network enhances thermal stability, as evidenced by high melting points (>200°C) observed in similar hydrobromide salts.

Properties

IUPAC Name |

4-pyrrolidin-3-ylphenol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.BrH/c12-10-3-1-8(2-4-10)9-5-6-11-7-9;/h1-4,9,11-12H,5-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPKXTLWWFWSGLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=CC=C(C=C2)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38175-43-8 | |

| Record name | 4-(pyrrolidin-3-yl)phenol hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Pyrrolidin-3-yl Intermediate Formation

The pyrrolidin-3-yl moiety is commonly prepared via stereoselective methods starting from hydroxypyrrolidine derivatives or protected pyrrolidine intermediates. For example, decarboxylation of (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid yields (3R)-pyrrolidin-3-ol, which can be further functionalized.

- Decarboxylation Conditions : Typically performed in anhydrous 2-cyclohexen-1-one with solvents such as cyclohexanol, cyclopentanol, or cyclobutanol, heated at 140–150 °C for 12–18 hours to yield the pyrrolidin-3-ol intermediate.

Condensation with Phenol Derivatives

The pyrrolidin-3-ol intermediate undergoes condensation with substituted phenol derivatives, often via nucleophilic substitution or Mitsunobu-type reactions.

- In a notable process, (3R)-pyrrolidin-3-ol condenses with 2,3-dihydro-5-(2-bromoethyl)benzofuran in the presence of base and phase transfer catalysts in nitrile solvents such as acetonitrile or propionitrile.

- Bases used include potassium carbonate, sodium carbonate, cesium carbonate, and potassium bicarbonate, with tetra-n-butyl ammonium bromide as a preferred phase transfer catalyst.

Inversion of Configuration and Salt Formation

- After condensation, inversion of stereochemistry at the pyrrolidine ring may be performed to obtain the desired isomer.

- The final step involves treatment with aqueous hydrobromic acid to form the hydrobromide salt. This step is typically done in solvents like n-butanol or acetone, sometimes at low temperatures to control crystallization and purity.

Representative Preparation Example

| Step | Reagents and Conditions | Outcome | Notes |

|---|---|---|---|

| Decarboxylation | (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid, anhydrous 2-cyclohexen-1-one, cyclohexanol, 140–150 °C, 12–18 h | (3R)-pyrrolidin-3-ol | High yield, stereoselective |

| Condensation | (3R)-pyrrolidin-3-ol, 2,3-dihydro-5-(2-bromoethyl)benzofuran, K2CO3, tetra-n-butyl ammonium bromide, acetonitrile, reflux 6–7 h | (3R)-1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-ol | Controlled addition to avoid exotherm |

| Inversion | Stereochemical inversion step (conditions vary) | (3S)-isomer | Ensures desired stereochemistry |

| Hydrobromide Salt Formation | Aqueous HBr, n-butanol or acetone, low temperature | 4-(Pyrrolidin-3-yl)phenol hydrobromide | Crystalline salt, high purity |

Alternative Synthetic Approaches

Other literature reports alternative methods involving:

- Suzuki Coupling Reactions : Introduction of pyrrolidinyl side chains onto phenol scaffolds via palladium-catalyzed cross-coupling of boronic esters with aryl triflates, followed by deprotection and alkylation steps.

- Mitsunobu Reaction : Alkylation of phenol derivatives with protected hydroxypyrrolidine intermediates under Mitsunobu conditions to install the pyrrolidin-3-yl group, followed by Boc deprotection and halide alkylation.

These methods allow for functional group tolerance and structural diversity but may require multiple protection/deprotection steps and careful purification.

Research Findings and Industrial Considerations

- The process described in patent WO2009125426A2 emphasizes a cost-effective, industrially viable, and eco-friendly route for preparing hydrobromide salts of pyrrolidinyl phenols, avoiding toxic reagents like boron trifluoride and minimizing formation of solvates/hydrates.

- Yields of key intermediates such as (3S)-(1-carbamoyl-1,1-diphenylmethyl)-1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]pyrrolidine reach up to 80% under optimized conditions.

- Hydrobromide salts prepared exhibit high purity (>99.5% by HPLC) and controlled stereochemistry, important for pharmaceutical applications.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-(Pyrrolidin-3-yl)phenol hydrobromide can undergo various chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Reduced phenolic compounds.

Substitution: Halogenated or nitrated phenolic derivatives.

Scientific Research Applications

Pharmacological Applications

-

Neuropharmacology

- Potential in Treating Neurodegenerative Diseases: Research indicates that derivatives of pyrrolidinyl phenols may exhibit neuroprotective effects, making them candidates for treating conditions such as Alzheimer's disease and other forms of dementia. The compound's ability to modulate neurotransmitter systems could be pivotal in developing new therapies .

-

Cancer Research

- Inhibition of Cancer Cell Growth: Studies have explored the use of pyrrolidinyl phenol derivatives as inhibitors of specific cancer pathways. For example, compounds that target the USP7 protein have shown promise in treating various cancers, including hepatocellular carcinoma and pancreatic cancer . The hydrobromide form enhances solubility, making it more effective in biological assays.

-

Anti-inflammatory Properties

- Modulation of Inflammatory Responses: Research suggests that 4-(pyrrolidin-3-yl)phenol hydrobromide may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation . This is particularly relevant for autoimmune diseases where inflammation plays a key role.

Biochemical Applications

- Cell Culture and Analysis

- Analytical Chemistry

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-(Pyrrolidin-3-yl)phenol hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

Receptor Binding: It can bind to receptors, altering signal transduction processes.

Comparison with Similar Compounds

4-(Piperidin-4-yl)phenol Hydrobromide

- Molecular Formula: C₁₁H₁₆BrNO

- Molecular Weight : 258.15 g/mol

- Key Difference : Replaces the pyrrolidine (5-membered ring) with a piperidine (6-membered ring), increasing molecular weight and altering ring flexibility. The larger ring may enhance receptor binding due to conformational adaptability but reduce solubility compared to the smaller pyrrolidine analogue .

3-Phenyl-pyrrolidine Hydrochloride

- Key Difference: Features a phenyl group at the pyrrolidine 3-position instead of a phenolic substituent. The hydrochloride salt (vs. hydrobromide) may improve aqueous solubility but alter pharmacokinetic properties like absorption rates .

Halogenated and Substituted Analogues

3-(4-Bromo-3-methylphenoxy)pyrrolidine Hydrochloride

- Molecular Formula: C₁₁H₁₃BrClNO

- Key Difference: Incorporates a brominated phenoxy group linked to pyrrolidine via an ether bond. The hydrochloride salt further differentiates its solubility profile from hydrobromide derivatives .

BD 1008 (Sigma Receptor Ligand)

- Structure : N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide

- Key Difference: Shares the pyrrolidinyl moiety but includes a dichlorophenyl group and ethylamine chain. The dihydrobromide salt and extended alkyl chain enhance its sigma-1 receptor affinity, suggesting that 4-(Pyrrolidin-3-yl)phenol hydrobromide may lack comparable receptor specificity due to its simpler structure .

Melting Points and Stability

- While this compound lacks explicit melting point data, structurally related compounds in the evidence (e.g., pyridine derivatives) exhibit melting points between 268–306°C, influenced by aromaticity and salt formation . Hydrobromide salts generally have higher melting points than hydrochlorides due to stronger ionic interactions .

Data Tables

Table 1. Comparative Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Salt Form | Key Structural Feature |

|---|---|---|---|---|

| This compound | C₁₀H₁₄BrNO | 244.13 | Hydrobromide | Phenol-pyrrolidine |

| 4-(Piperidin-4-yl)phenol hydrobromide | C₁₁H₁₆BrNO | 258.15 | Hydrobromide | Phenol-piperidine |

| 3-(4-Bromo-3-methylphenoxy)pyrrolidine hydrochloride | C₁₁H₁₃BrClNO | 296.59 | Hydrochloride | Bromophenoxy-pyrrolidine |

| BD 1008 | C₁₆H₂₃Br₂Cl₂N₂ | 473.01 | Dihydrobromide | Dichlorophenyl-pyrrolidinylethylamine |

Table 2. Functional Group Impact on Properties

Biological Activity

4-(Pyrrolidin-3-yl)phenol hydrobromide (CAS No. 38175-43-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

This compound is characterized by a pyrrolidine ring attached to a phenolic structure. This unique combination allows it to interact with various biological targets, making it a candidate for drug development.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that this compound has significant antimicrobial properties, effective against various bacterial strains. Its mechanism involves disrupting the bacterial cell membrane integrity, leading to cell lysis.

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. It appears to induce apoptosis in certain cancer cell lines, potentially through the activation of caspase pathways.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways, which is crucial for cancer progression and microbial growth.

- Receptor Modulation : It has been suggested that this compound can modulate neurotransmitter receptors, influencing neuronal activity and potentially providing neuroprotective effects.

Case Studies

Several studies have explored the biological effects of this compound:

- Antimicrobial Efficacy :

- Anticancer Activity :

- Neuroprotective Effects :

Comparative Analysis

The following table summarizes the biological activities and mechanisms of action compared to similar compounds:

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Yes | Yes | Enzyme inhibition, receptor modulation |

| Pyrrolidine derivatives | Moderate | Variable | Varies by specific derivative |

| Phenolic compounds | Yes | Yes | Antioxidant activity, enzyme inhibition |

Q & A

Synthesis and Purification

Basic Q: What are the standard synthetic routes for preparing 4-(Pyrrolidin-3-yl)phenol hydrobromide, and how can reaction conditions be optimized for yield? A: A common approach involves functionalizing phenol derivatives with pyrrolidine precursors. For example, the Reimer-Tiemann reaction (using phenol and chloroform in alkaline conditions) can introduce aldehyde groups to the aromatic ring, which may then undergo reductive amination with pyrrolidine derivatives . Optimization includes controlling temperature (60–80°C) and stoichiometric ratios of reactants to minimize side products like salicylaldehyde. Hydrobromide salt formation is typically achieved via HBr treatment in anhydrous ethanol, followed by recrystallization from a 1:1 ethanol/water mixture. Purity ≥98% is confirmed via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .

Advanced Q: How can regioselectivity challenges in pyrrolidine substitution be addressed during synthesis? A: Regioselectivity is influenced by steric and electronic factors. Computational modeling (e.g., DFT calculations for transition state analysis) can predict favorable substitution sites. Experimental validation involves using protecting groups (e.g., tert-butoxycarbonyl for amines) to direct reactions to the 3-position of pyrrolidine. Post-synthetic deprotection with HBr/acetic acid ensures salt formation. LC-MS monitoring of intermediates helps identify side products like N-alkylated isomers .

Structural Characterization

Basic Q: What spectroscopic techniques are essential for confirming the structure of this compound? A: Key techniques include:

- 1H/13C NMR : Aromatic protons (δ 6.8–7.2 ppm), pyrrolidine protons (δ 2.5–3.5 ppm), and hydroxyl proton (δ 5.2 ppm, broad).

- FT-IR : O–H stretch (~3200 cm⁻¹), C–N stretch (~1250 cm⁻¹).

- X-ray crystallography : Resolves hydrogen bonding between the phenolic OH and bromide ion, with typical bond lengths of 1.9–2.1 Å .

Advanced Q: How can crystallographic data resolve discrepancies in protonation states of the pyrrolidine moiety? A: Single-crystal X-ray diffraction (SCXRD) at 100 K can unambiguously determine protonation sites. For example, the N–H bond in pyrrolidinium is visible in electron density maps, while bromide counterions show characteristic octahedral coordination. SCXRD data for analogous compounds (e.g., diphenyl[(S)-pyrrolidin-3-yl]acetonitrile hydrobromide, CAS 197143-35-4) confirm similar packing patterns .

Pharmacological Applications

Basic Q: What preclinical assays are used to evaluate the bioactivity of this compound? A: Common assays include:

- Receptor binding studies : Radioligand displacement assays (e.g., for NMDA receptors using [³H]ifenprodil).

- Cell viability assays : MTT or resazurin-based tests in neuronal or cancer cell lines.

- ADME profiling : Microsomal stability (e.g., human liver microsomes) and plasma protein binding (equilibrium dialysis) .

Advanced Q: How does the hydrobromide salt form influence the compound’s pharmacokinetics compared to freebase? A: The hydrobromide salt enhances aqueous solubility (e.g., 12 mg/mL vs. 2 mg/mL for freebase in PBS at pH 7.4) and oral bioavailability (AUC0–24h increases by ~40% in rodent models). However, bromide ions may interfere with chloride channels in renal excretion, requiring dose adjustments. Comparative studies using LC-MS/MS quantification in plasma and tissues are critical .

Analytical Method Development

Basic Q: What HPLC conditions are optimal for quantifying this compound in biological matrices? A: Use a C18 column (5 µm, 150 × 4.6 mm) with a mobile phase of 0.1% formic acid in water (A) and acetonitrile (B). Gradient: 5% B to 95% B over 15 min. Detection: UV at 254 nm or ESI-MS (m/z 210 [M+H]⁺). Limit of quantification (LOQ) is typically 10 ng/mL in plasma after protein precipitation with acetonitrile .

Advanced Q: How can chiral separation challenges for pyrrolidine stereoisomers be addressed? A: Chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol (90:10, 0.1% diethylamine) resolve enantiomers (α > 1.5). Alternatively, derivatization with Marfey’s reagent (FDAA) creates diastereomers separable on reverse-phase columns. Validation via circular dichroism (CD) spectroscopy confirms absolute configuration .

Stability and Degradation

Basic Q: What are the primary degradation pathways of this compound under accelerated storage conditions? A: Major pathways include:

- Oxidation : Phenolic OH to quinone (detected via HPLC peak at m/z 224).

- Hydrolysis : Pyrrolidine ring opening under acidic conditions (pH < 3).

- Photodegradation : UV light (λ > 300 nm) induces C–N bond cleavage. Stabilization strategies include lyophilization, inert atmosphere storage, and amber glass containers .

Advanced Q: How can forced degradation studies guide formulation development? A: Stress testing (40°C/75% RH, 0.1N HCl/NaOH, UV light) identifies labile functional groups. For example, H/D exchange mass spectrometry reveals protonation sites susceptible to hydrolysis. Degradation kinetics (Arrhenius plots) predict shelf-life: t90 > 24 months at 25°C with desiccants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.